Vanzacaftor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vanzacaftor is a small molecule compound developed by Vertex Pharmaceuticals. It is part of a next-generation triple combination therapy for cystic fibrosis, a genetic disorder that affects the lungs and other organs. The combination therapy includes this compound, tezacaftor, and deutivacaftor, and it has shown promising results in clinical trials .

Preparation Methods

The synthetic routes and reaction conditions for vanzacaftor are proprietary and not publicly disclosed in detail. it is known that this compound is synthesized through a series of chemical reactions involving various reagents and catalysts. Industrial production methods likely involve large-scale chemical synthesis with stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Vanzacaftor undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.

Scientific Research Applications

Vanzacaftor has several scientific research applications, particularly in the field of cystic fibrosis treatment. It is used in combination with tezacaftor and deutivacaftor to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This combination therapy has shown significant improvements in lung function and other clinical outcomes in patients with cystic fibrosis .

Mechanism of Action

Vanzacaftor acts as a corrector of the CFTR protein. It increases the amount of mature CFTR protein at the cell surface by targeting the processing and trafficking defect of the F508del CFTR protein. Tezacaftor, another component of the combination therapy, also acts as a corrector, while deutivacaftor acts as a potentiator, facilitating the opening of the chloride channel to allow chloride and sodium to move in and out of the cell .

Comparison with Similar Compounds

Vanzacaftor is often compared with other CFTR modulators such as elexacaftor, tezacaftor, and ivacaftorClinical trials have demonstrated that the this compound combination can further increase CFTR-mediated chloride transport and improve lung function and respiratory symptoms .

Similar compounds include:

Elexacaftor: Another CFTR corrector used in combination therapies for cystic fibrosis.

Tezacaftor: A CFTR corrector that is part of both the this compound and elexacaftor combination therapies.

Ivacaftor: A CFTR potentiator used in combination with other correctors to enhance CFTR function.

Biological Activity

Vanzacaftor, a novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator, is part of a combination therapy aimed at improving the function of the CFTR protein in patients with cystic fibrosis (CF). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological mechanisms, clinical efficacy, safety profile, and comparative studies with existing therapies.

This compound functions as a CFTR modulator , designed to enhance the quantity and functionality of the CFTR protein at the cell surface. It works in conjunction with tezacaftor and deutivacaftor:

- Tezacaftor facilitates the processing and trafficking of CFTR to the cell surface.

- Deutivacaftor acts as a potentiator, increasing the probability that CFTR channels will open, thus improving ion transport across cell membranes .

Phase 2 and Phase 3 Trials

This compound has been evaluated in multiple clinical trials, demonstrating significant improvements in lung function and CFTR activity.

-

Phase 2 Trials :

- A study (VX18-121-101) assessed this compound-tezacaftor-deutivacaftor in adults with various CF genotypes. Results showed:

-

Phase 3 Trials :

- Two pivotal trials (SKYLINE 102 and SKYLINE 103) compared this compound-tezacaftor-deutivacaftor against Trikafta (elexacaftor/tezacaftor/ivacaftor):

- This compound demonstrated non-inferiority in improving lung function (ppFEV1) and superiority in lowering sweat chloride levels.

- For patients with F508del mutations, the absolute mean change in sweat chloride was significantly better with this compound (-7.5 mmol/L) compared to Trikafta (+0.9 mmol/L) .

- Two pivotal trials (SKYLINE 102 and SKYLINE 103) compared this compound-tezacaftor-deutivacaftor against Trikafta (elexacaftor/tezacaftor/ivacaftor):

Safety Profile

The safety of this compound has been consistently reported across trials:

- In adult studies, common adverse events included cough, increased sputum production, and headaches. Serious adverse events were rare but included infective pulmonary exacerbations .

- In pediatric populations (ages 6-11), adverse events were predominantly mild to moderate, with cough and pyrexia being most common .

Comparative Efficacy

A comparative analysis of this compound with existing therapies highlights its potential advantages:

| Parameter | This compound | Trikafta |

|---|---|---|

| Mean Change in ppFEV1 | +14.2 percentage points (10 mg) | Not specified |

| Sweat Chloride Reduction | -7.5 mmol/L | +0.9 mmol/L |

| Adverse Events | Mostly mild/moderate | Similar profile |

| Target Patient Population | Ages 6 and older | Ages 12 and older |

Case Studies

Recent case studies have illustrated the effectiveness of this compound in real-world settings:

Properties

CAS No. |

2374124-49-7 |

|---|---|

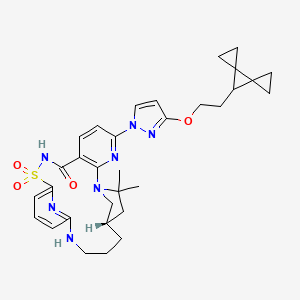

Molecular Formula |

C32H39N7O4S |

Molecular Weight |

617.8 g/mol |

IUPAC Name |

(14S)-8-[3-(2-dispiro[2.0.24.13]heptan-7-ylethoxy)pyrazol-1-yl]-12,12-dimethyl-2,2-dioxo-2λ6-thia-3,9,11,18,23-pentazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(22),5(10),6,8,19(23),20-hexaen-4-one |

InChI |

InChI=1S/C32H39N7O4S/c1-30(2)19-21-5-4-16-33-24-6-3-7-27(34-24)44(41,42)37-29(40)22-8-9-25(35-28(22)38(30)20-21)39-17-10-26(36-39)43-18-11-23-31(12-13-31)32(23)14-15-32/h3,6-10,17,21,23H,4-5,11-16,18-20H2,1-2H3,(H,33,34)(H,37,40)/t21-/m0/s1 |

InChI Key |

VCSUIBJKYCVWNF-NRFANRHFSA-N |

Isomeric SMILES |

CC1(C[C@@H]2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |

Canonical SMILES |

CC1(CC2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.